2-(Benzylthio)-4-chloropyridine
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Overview
Description
2-(Benzylthio)-4-chloropyridine is an organic compound that belongs to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in the ring This compound is characterized by the presence of a benzylthio group (-S-CH2-C6H5) attached to the second position and a chlorine atom attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-4-chloropyridine typically involves the nucleophilic substitution reaction of 2-chloro-4-chloropyridine with benzylthiol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of benzylthiol, forming the nucleophilic benzylthiolate anion. This anion then attacks the electrophilic carbon atom in the pyridine ring, resulting in the substitution of the chlorine atom with the benzylthio group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-4-chloropyridine can undergo various types of chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylthio group.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified benzylthio derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzylthio)-4-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-4-chloropyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The benzylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)pyridine: Lacks the chlorine atom at the fourth position.
4-Chloropyridine: Lacks the benzylthio group.
2-(Benzylthio)-5-chloropyridine: Chlorine atom is at the fifth position instead of the fourth.
Uniqueness
2-(Benzylthio)-4-chloropyridine is unique due to the combined presence of the benzylthio group and the chlorine atom at specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
769163-29-3 |
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Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-chloropyridine |
InChI |
InChI=1S/C12H10ClNS/c13-11-6-7-14-12(8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
FSXKFQLFOMJIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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